Amitriptyline-d3 Hydrochloride

Description

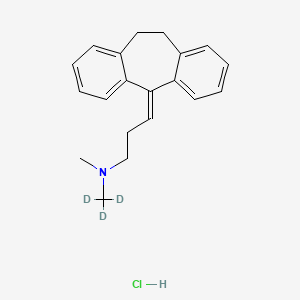

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-methyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)-N-(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N.ClH/c1-21(2)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20;/h3-6,8-12H,7,13-15H2,1-2H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFYRPLNVJVHZGT-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675608 | |

| Record name | Amitriptyline-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342611-00-1 | |

| Record name | Amitriptyline-d3 Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(10,11-Dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-1-propanamine-d3 Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of Amitriptyline-d3 Hydrochloride in Modern Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline, a tricyclic antidepressant, has been a cornerstone in the treatment of major depressive disorder and various pain syndromes for decades.[1][2] In the realm of pharmaceutical research and clinical analysis, the precise and accurate quantification of amitriptyline in biological matrices is paramount. This necessity has led to the widespread adoption of its deuterated analog, Amitriptyline-d3 Hydrochloride, as an internal standard in bioanalytical methodologies. This technical guide provides an in-depth exploration of the application of this compound in research, focusing on its use in quantitative analysis, detailing experimental protocols, and illustrating relevant biological pathways.

The Critical Role of Deuterated Internal Standards

In quantitative mass spectrometry, an ideal internal standard should share physicochemical properties with the analyte of interest but be distinguishable by mass. This compound, with a molecular weight increased by the substitution of three hydrogen atoms with deuterium, serves this purpose excellently. This stable isotope-labeled compound co-elutes with amitriptyline during chromatography and experiences similar ionization efficiency, yet its distinct mass-to-charge ratio (m/z) allows for separate detection by the mass spectrometer. This minimizes variability introduced during sample preparation and analysis, leading to more accurate and precise quantification of amitriptyline.[3]

Quantitative Analysis of Amitriptyline using this compound

This compound is predominantly used as an internal standard in Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) methods for the quantification of amitriptyline in various biological samples, including plasma, serum, and urine.[4][5][6]

Data Presentation: LC-MS/MS Method Parameters

The following tables summarize typical quantitative data from validated LC-MS/MS methods employing this compound as an internal standard.

Table 1: Calibration and Linearity Data

| Analyte | Calibration Curve Range (ng/mL) | R² Value |

| Amitriptyline | 25 - 400 | > 0.9996 |

| Amitriptyline | 0.5 - 400 | > 0.999[4] |

| Amitriptyline | 100 - 20,000 | Not Specified |

| Amitriptyline | 0.1 - 10.0 | > 0.998[7] |

Table 2: Accuracy and Precision Data

| Analyte | Concentration (ng/mL) | Accuracy (%) | Precision (%RSD) |

| Amitriptyline | 40 | 104 | 0.50 |

| Amitriptyline | 120 | 100 | 1.83 |

| Amitriptyline | 40 | 115.95 | Not Specified |

| Amitriptyline | 120 | 105.95 | Not Specified |

Table 3: Limits of Detection and Quantification

| Analyte | Lower Limit of Quantification (LLOQ) (ng/mL) |

| Amitriptyline | 2.5[5] |

| Amitriptyline | 0.5[4] |

| Amitriptyline | 100[6][8] |

| Amitriptyline | 0.1[7] |

Experimental Protocols

A detailed methodology for a key experiment involving the quantification of amitriptyline in human plasma using this compound as an internal standard is provided below.

Protocol: Quantification of Amitriptyline in Human Plasma by LC-MS/MS

1. Materials and Reagents:

-

Amitriptyline standard

-

This compound (internal standard)[3]

-

Human plasma

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid

2. Standard and Internal Standard Preparation:

-

Prepare a stock solution of Amitriptyline and this compound in methanol.

-

Prepare working standard solutions of Amitriptyline by serial dilution of the stock solution.

-

Prepare a working internal standard solution of this compound (e.g., 500 ng/mL).[5]

3. Sample Preparation (Protein Precipitation):

-

To 100 µL of human plasma, add 200 µL of the working internal standard solution in acetonitrile.

-

Vortex the mixture for 30 seconds to precipitate proteins.

-

Centrifuge at 10,000 rpm for 10 minutes.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

4. LC-MS/MS Conditions:

-

LC System: Agilent or equivalent

-

Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm)

-

Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile, run in a gradient mode.

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for both amitriptyline and amitriptyline-d3.

5. Data Analysis:

-

Quantify amitriptyline by calculating the peak area ratio of the analyte to the internal standard.

-

Generate a calibration curve by plotting the peak area ratios against the corresponding concentrations of the calibration standards.

-

Determine the concentration of amitriptyline in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations

Experimental Workflow

Caption: Workflow for the quantification of amitriptyline in human plasma.

Amitriptyline Metabolic Pathway

Caption: Major metabolic pathways of amitriptyline.

Amitriptyline Mechanism of Action Signaling Pathway

Caption: Amitriptyline's primary mechanism of action.

Conclusion

This compound is an indispensable tool in modern analytical research, enabling the accurate and precise quantification of amitriptyline in biological matrices. Its use as an internal standard in LC-MS/MS methodologies is well-established and critical for pharmacokinetic studies, therapeutic drug monitoring, and forensic analysis. Understanding the experimental protocols and the underlying biological pathways of amitriptyline's metabolism and mechanism of action provides a comprehensive framework for researchers and drug development professionals working with this important therapeutic agent.

References

- 1. What is the mechanism of Amitriptyline Hydrochloride? [synapse.patsnap.com]

- 2. youtube.com [youtube.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. academicworks.cuny.edu [academicworks.cuny.edu]

- 6. chromatographyonline.com [chromatographyonline.com]

- 7. lcms.cz [lcms.cz]

- 8. chromatographyonline.com [chromatographyonline.com]

Synthesis and Isotopic Labeling of Amitriptyline-d3 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis and isotopic labeling of Amitriptyline-d3 Hydrochloride, a crucial internal standard for pharmacokinetic and metabolic studies. The guide provides comprehensive experimental protocols, quantitative data, and visualizations to aid researchers in the preparation and characterization of this deuterated analog of the widely used tricyclic antidepressant, amitriptyline.

Introduction

Amitriptyline is a tricyclic antidepressant used in the treatment of major depressive disorder and various pain syndromes. The isotopically labeled version, this compound, in which three hydrogen atoms on one of the N-methyl groups are replaced with deuterium, is an invaluable tool in clinical and forensic toxicology, as well as in drug metabolism and pharmacokinetic (DMPK) studies. Its use as an internal standard allows for accurate quantification of amitriptyline in biological matrices by mass spectrometry.

This guide outlines a common and effective synthetic pathway to this compound, commencing with the synthesis of its precursor, nortriptyline, followed by the introduction of the deuterium label via N-methylation, and concluding with the conversion to the hydrochloride salt.

Synthetic Pathway Overview

The synthesis of this compound is typically achieved through a two-step process starting from a suitable precursor. The general strategy involves:

-

Synthesis of Nortriptyline: The secondary amine precursor, nortriptyline, can be synthesized via several routes. One common method involves the Grignard reaction of dibenzosuberone with 3-(methylamino)propylmagnesium chloride. Alternatively, nortriptyline can be obtained by the N-demethylation of amitriptyline.

-

N-Deuteromethylation of Nortriptyline: The isotopic label is introduced by the N-methylation of nortriptyline using a deuterated methylating agent, such as iodomethane-d3 (CD3I).

-

Formation of the Hydrochloride Salt: The final step involves the reaction of the deuterated free base with hydrochloric acid to yield the stable and water-soluble this compound salt.

Caption: Synthetic pathway for this compound.

Experimental Protocols

Synthesis of Nortriptyline

Materials:

-

Dibenzosuberone

-

3-(Methylamino)propyl chloride

-

Magnesium turnings

-

Anhydrous tetrahydrofuran (THF)

-

Anhydrous diethyl ether

-

Hydrochloric acid (concentrated and dilute)

-

Sodium hydroxide solution

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, magnesium turnings are placed. A solution of 3-(methylamino)propyl chloride in anhydrous THF is added dropwise to initiate the Grignard reaction. The mixture is stirred and heated under reflux until the magnesium is consumed.

-

Grignard Reaction: A solution of dibenzosuberone in anhydrous THF is added dropwise to the freshly prepared Grignard reagent at room temperature. The reaction mixture is then stirred for several hours.

-

Work-up: The reaction is quenched by the slow addition of a saturated ammonium chloride solution. The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

Purification: The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to yield pure nortriptyline.

N-Deuteromethylation of Nortriptyline to Amitriptyline-d3

Materials:

-

Nortriptyline

-

Iodomethane-d3 (CD3I)

-

Potassium carbonate (anhydrous)

-

Anhydrous acetonitrile

-

Dichloromethane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a solution of nortriptyline in anhydrous acetonitrile, anhydrous potassium carbonate is added, followed by the dropwise addition of iodomethane-d3.

-

Reaction Conditions: The reaction mixture is stirred at room temperature for 24-48 hours, and the progress is monitored by thin-layer chromatography (TLC).

-

Work-up: The solvent is removed under reduced pressure. The residue is partitioned between dichloromethane and water. The organic layer is separated, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

Purification: The crude Amitriptyline-d3 free base is purified by flash column chromatography on silica gel.

Formation of this compound

Materials:

-

Amitriptyline-d3 (free base)

-

Anhydrous diethyl ether

-

Hydrochloric acid solution in diethyl ether (e.g., 2 M)

Procedure:

-

Dissolution: The purified Amitriptyline-d3 free base is dissolved in a minimal amount of anhydrous diethyl ether.

-

Precipitation: While stirring, a solution of hydrochloric acid in diethyl ether is added dropwise until precipitation is complete.

-

Isolation and Drying: The resulting white precipitate is collected by filtration, washed with cold anhydrous diethyl ether, and dried under vacuum to yield this compound.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |

| 1 | Nortriptyline Synthesis | Dibenzosuberone, 3-(Methylamino)propylmagnesium chloride | THF | 25-66 | 4-6 | 60-70 |

| 2 | N-Deuteromethylation | Nortriptyline, Iodomethane-d3, K2CO3 | Acetonitrile | 25 | 24-48 | 85-95 |

| 3 | Salt Formation | Amitriptyline-d3, HCl in Ether | Diethyl Ether | 0-25 | 1 | >95 |

Table 2: Characterization Data for this compound

| Property | Value |

| Chemical Formula | C20H21D3N·HCl |

| Molecular Weight | 316.88 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 195-197 °C |

| Isotopic Purity | ≥98% (by MS) |

| Chemical Purity | ≥98% (by HPLC) |

| ¹H NMR | Consistent with the structure, showing the absence of the N-CH3 proton signal and the presence of other characteristic peaks. |

| Mass Spectrometry (ESI+) | m/z 281.2 [M+H]+ (corresponding to the deuterated free base) |

Mandatory Visualizations

Caption: Experimental workflow for the synthesis of Amitriptyline-d3 HCl.

Conclusion

This technical guide provides a detailed and practical framework for the synthesis and isotopic labeling of this compound. By following the outlined experimental protocols and utilizing the provided characterization data, researchers can confidently prepare and verify this essential internal standard for a wide range of analytical applications in drug development and clinical research. The use of deuterated standards like Amitriptyline-d3 is fundamental to achieving the high accuracy and precision required in modern bioanalytical methods.

Technical Guide: Certificate of Analysis for Amitriptyline-d3 Hydrochloride Reference Standard

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical data and methodologies presented in a Certificate of Analysis (CoA) for the Amitriptyline-d3 Hydrochloride reference standard. This deuterated analog serves as an essential internal standard for the highly accurate quantification of amitriptyline in various biological matrices and pharmaceutical formulations. Understanding the components of its CoA is paramount for ensuring data integrity and regulatory compliance in research and drug development.

Product Information and Specifications

A Certificate of Analysis for a reference standard begins with fundamental identifying information. This section ensures traceability and proper handling of the material.

| Parameter | Specification |

| Product Name | This compound |

| Synonyms | 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N-methyl-N-(methyl-d3)-1-propanamine, monohydrochloride |

| CAS Number | 342611-00-1[1][2][3] |

| Molecular Formula | C₂₀H₂₀D₃N • HCl[3] |

| Molecular Weight | 316.9 g/mol [3] |

| Appearance | White to off-white solid |

| Solubility | Soluble in Methanol |

| Storage | -20°C[3] |

Analytical Data and Purity Assessment

The core of the CoA provides quantitative data on the purity and identity of the reference standard. These tests confirm that the material is suitable for its intended use.

Chemical Purity

Chemical purity is typically assessed by chromatographic methods to detect and quantify any impurities.

| Test | Method | Result |

| Purity by HPLC | HPLC-UV | ≥98% |

| Residual Solvents | GC-HS | Conforms to USP <467> |

| Water Content | Karl Fischer Titration | ≤0.5% |

| Residue on Ignition | USP <281> | ≤0.1% |

Isotopic Purity

For a deuterated standard, confirming the isotopic enrichment is crucial for its function as an internal standard in mass spectrometry-based assays.

| Test | Method | Result |

| Isotopic Enrichment | Mass Spectrometry | ≥99 atom % D |

| Deuterium Incorporation | ¹H NMR and ²H NMR | Consistent with structure |

Identity Confirmation

A combination of spectroscopic techniques is used to confirm the chemical structure of the reference standard.

| Test | Method | Result |

| ¹H NMR Spectroscopy | 300 MHz, CDCl₃ | Conforms to structure |

| Mass Spectrometry | ESI-MS | Conforms to structure |

| Infrared Spectroscopy | KBr | Conforms to structure |

Experimental Protocols

Detailed methodologies are essential for the replication and verification of the analytical results presented in the CoA.

High-Performance Liquid Chromatography (HPLC) for Chemical Purity

-

Instrumentation: Agilent 1260 Infinity II HPLC system with a Diode Array Detector (DAD).

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[4]

-

Mobile Phase: A gradient mixture of Acetonitrile and a phosphate buffer (pH 2.5).[5]

-

Flow Rate: 1.0 mL/min.[4]

-

Column Temperature: 25°C.

-

Detection Wavelength: 254 nm.[6]

-

Injection Volume: 10 µL.

-

Procedure: A solution of the this compound reference standard is prepared in the mobile phase. The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. Purity is calculated based on the area of the principal peak relative to the total peak area.

Mass Spectrometry (MS) for Isotopic Enrichment

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

Ionization Source: Electrospray Ionization (ESI) in positive ion mode.

-

Procedure: The sample is introduced into the mass spectrometer, and the mass-to-charge ratio (m/z) of the molecular ions is measured. The relative intensities of the deuterated (d3) and non-deuterated (d0) isotopic peaks are used to calculate the isotopic enrichment.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Deuterium Incorporation

-

Instrumentation: Bruker Avance III 300 MHz NMR spectrometer.

-

Solvent: Chloroform-d (CDCl₃) for ¹H NMR and Chloroform for ²H NMR.

-

Procedure for ¹H NMR: The spectrum is acquired to confirm the chemical structure. The absence or significant reduction of the signal corresponding to the N-methyl protons confirms the incorporation of deuterium at this position.

-

Procedure for ²H NMR: The spectrum is acquired to directly observe the deuterium signal, confirming its presence and location within the molecule.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the analytical procedures used to certify the this compound reference standard.

This workflow demonstrates the parallel testing streams that a sample of the reference standard undergoes to generate the data for the Certificate of Analysis. Each test provides a critical piece of information regarding the material's quality.

References

- 1. cerilliant.com [cerilliant.com]

- 2. This compound | LGC Standards [lgcstandards.com]

- 3. caymanchem.com [caymanchem.com]

- 4. 盐酸阿米替林 Pharmaceutical Secondary Standard; Certified Reference Material | Sigma-Aldrich [sigmaaldrich.com]

- 5. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]

- 6. scispace.com [scispace.com]

Stability and Storage of Deuterated Amitriptyline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for deuterated amitriptyline. Due to a lack of extensive publicly available stability data specifically for deuterated amitriptyline, this document leverages the wealth of information available for amitriptyline hydrochloride as a close surrogate. The structural similarity and the typical positions of deuterium labeling suggest that the degradation pathways and stability profiles will be largely analogous.

Recommended Storage Conditions

For long-term storage, deuterated amitriptyline (specifically Amitriptyline-d6 hydrochloride) should be stored under controlled conditions to ensure its integrity and purity.

| Parameter | Condition | Source |

| Temperature | Refrigerator (2-8°C) | [1] |

| Atmosphere | Sealed storage, away from moisture. Dry environment. | [2][3] |

| Light | Protect from light. | [2][4] |

One supplier suggests storage at room temperature is acceptable for continental US shipments, but refrigerated storage is recommended for long-term stability[2]. It is imperative to store the compound in a well-ventilated place, in a tightly closed container[3].

Stability Profile and Degradation Pathways

Deuterated amitriptyline, like its non-deuterated counterpart, is susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for developing stable formulations and analytical methods. The primary degradation routes for amitriptyline include hydrolysis, oxidation, and photodegradation[5][6].

Forced degradation studies on amitriptyline hydrochloride have been performed under various conditions to identify potential degradation products and to develop stability-indicating analytical methods[7]. These studies provide valuable insights into the potential degradation of deuterated amitriptyline.

Summary of Forced Degradation Studies on Amitriptyline HCl:

| Stress Condition | Details | Observations |

| Acid Hydrolysis | 5N HCl at 80°C for 1 hour | Degradation observed |

| Base Hydrolysis | 5N NaOH at 80°C for 1 hour | Degradation observed |

| Oxidative | 6% H₂O₂ at 25°C for 1 hour | Degradation observed |

| Thermal | Dry heat at 105°C for 24 hours | Degradation observed |

| Photolytic | UV-Vis light for 4 days | Degradation observed |

A study on a commercial aqueous solution of amitriptyline hydrochloride showed no degradation when stored at 80°C for up to 3 months, as analyzed by HPLC[8]. Another study found that amitriptyline hydrochloride solutions in purified water at room temperature are stable for at least 8 weeks when protected from light[4].

The metabolic pathways of amitriptyline can also provide clues to its chemical degradation. The main metabolic routes involve N-demethylation to nortriptyline and hydroxylation of the dibenzocycloheptene ring[9][10][11]. It is plausible that similar transformations could occur under certain storage or stress conditions.

Experimental Protocols

The following are representative experimental protocols for conducting forced degradation studies and for the analysis of amitriptyline, which can be adapted for deuterated amitriptyline.

Forced Degradation Study Protocol

This protocol is based on methodologies reported in the literature for amitriptyline hydrochloride[7].

Objective: To investigate the degradation of deuterated amitriptyline under various stress conditions.

Materials:

-

Deuterated amitriptyline

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Methanol (HPLC grade)

-

Water (HPLC grade)

-

pH meter

-

Heating block or water bath

-

UV chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of deuterated amitriptyline in methanol at a concentration of 1 mg/mL.

-

Acid Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 5N HCl.

-

Heat the mixture at 80°C for 1 hour.

-

Cool the solution to room temperature and neutralize with 5N NaOH.

-

Dilute with mobile phase to a suitable concentration for analysis.

-

-

Base Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 5N NaOH.

-

Heat the mixture at 80°C for 1 hour.

-

Cool the solution to room temperature and neutralize with 5N HCl.

-

Dilute with mobile phase to a suitable concentration for analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 6% H₂O₂.

-

Keep the solution at 25°C for 1 hour.

-

Dilute with mobile phase to a suitable concentration for analysis.

-

-

Thermal Degradation:

-

Keep the solid deuterated amitriptyline powder in a hot air oven at 105°C for 24 hours.

-

After exposure, allow it to cool to room temperature.

-

Prepare a solution of a suitable concentration in the mobile phase for analysis.

-

-

Photolytic Degradation:

-

Expose the solid deuterated amitriptyline powder to UV-Vis light (as per ICH Q1B guidelines) for 4 days.

-

After exposure, prepare a solution of a suitable concentration in the mobile phase for analysis.

-

-

Analysis: Analyze all the stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

The following is a representative HPLC method for the analysis of amitriptyline and its degradation products[7][12].

| Parameter | Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Mixture of pH 7.5 phosphate buffer and methanol |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 239 nm or 254 nm |

| Injection Volume | 20 µL |

| Column Temperature | 30°C |

Visualizations

Logical Workflow for Stability Testing

Caption: Workflow for Forced Degradation Study of Deuterated Amitriptyline.

Potential Degradation Pathways

Caption: Potential Degradation Pathways for Deuterated Amitriptyline.

References

- 1. clearsynth.com [clearsynth.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. researchgate.net [researchgate.net]

- 5. An Overview of Degradation Strategies for Amitriptyline - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Overview of Degradation Strategies for Amitriptyline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemmethod.com [chemmethod.com]

- 8. Stability of amitriptyline hydrochloride in a commercial aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The metabolic fate of amitriptyline, nortriptyline and amitriptylinoxide in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. go.drugbank.com [go.drugbank.com]

- 12. A stability indicating RP-HPLC method for the determination of amitriptyline hydrochloride in pure and dosage forms | Semantic Scholar [semanticscholar.org]

The Cornerstone of Precision: An In-depth Guide to the Role of Internal Standards in Bioanalysis

For Immediate Release

In the landscape of drug development and clinical research, the accuracy and reliability of bioanalytical data are paramount. This technical guide delves into the critical role of the internal standard (IS) in bioanalysis, providing a comprehensive resource for researchers, scientists, and drug development professionals. An internal standard is a compound of known concentration added to every sample, calibrator, and quality control sample to correct for variability throughout the analytical process, thereby ensuring the integrity of quantitative results.[1][2]

The primary function of an internal standard is to compensate for variations that can occur during sample preparation, injection, and analysis.[3] By adding a fixed amount of the IS to each sample at the earliest possible stage, any loss of analyte during extraction or inconsistencies in injection volume will be mirrored by a proportional change in the IS signal.[3] The final analyte concentration is then calculated based on the ratio of the analyte's response to the IS's response, effectively normalizing for these potential errors.

Selecting the Ideal Internal Standard

The choice of an internal standard is a critical decision in method development, with two main types being predominantly used: Stable Isotope-Labeled Internal Standards (SIL-ISs) and structural analogs.

Stable Isotope-Labeled Internal Standards (SIL-ISs) are considered the "gold standard" in bioanalysis.[1][4] These are molecules in which one or more atoms of the analyte have been replaced with a heavy isotope, such as deuterium (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N).[4] Because SIL-ISs have nearly identical physicochemical properties to the analyte, they co-elute during chromatography and experience the same degree of ionization enhancement or suppression in the mass spectrometer.[1] This close similarity allows for the most accurate correction of analytical variability.

Key considerations for selecting an appropriate internal standard include:

-

Structural Similarity: The IS should be chemically and physically similar to the analyte.[4]

-

Purity: The IS should be of high purity and free from any impurities that could interfere with the analyte's signal.

-

No Endogenous Presence: The IS must not be naturally present in the biological matrix being analyzed.

-

Chromatographic Resolution: If a structural analog is used, it should be chromatographically resolved from the analyte.

-

Stability: The IS must be stable throughout the entire analytical process.

The Bioanalytical Workflow with an Internal Standard

The integration of an internal standard is a fundamental aspect of the bioanalytical workflow, particularly in techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocol: Quantification of Rivaroxaban in Human Plasma by LC-MS/MS

This section provides a detailed methodology for the quantitative analysis of the anticoagulant drug Rivaroxaban in human plasma, utilizing a stable isotope-labeled internal standard (Rivaroxaban-d4).

Preparation of Solutions

-

Stock Solutions: A primary stock solution of Rivaroxaban (1 mg/mL) and Rivaroxaban-d4 (IS, 1 mg/mL) were prepared by dissolving the accurately weighed compounds in methanol.

-

Working Solutions:

-

Calibration Standards: A series of working solutions for calibration standards were prepared by serial dilution of the Rivaroxaban stock solution with a 50:50 (v/v) mixture of acetonitrile and water to achieve final concentrations ranging from 2.00 to 500.93 ng/mL in plasma.[1]

-

Quality Control (QC) Samples: Separate working solutions for QC samples were prepared from a different weighing of the Rivaroxaban stock solution to yield final plasma concentrations at the Lower Limit of Quantification (LLOQ), low, medium, and high levels.

-

Internal Standard Working Solution: A working solution of Rivaroxaban-d4 was prepared at a concentration of 100 ng/mL in 50:50 (v/v) acetonitrile and water.

-

Sample Preparation (Solid-Phase Extraction - SPE)

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add 50 µL of the internal standard working solution (100 ng/mL Rivaroxaban-d4).

-

Vortex the samples for 30 seconds.

-

Add 200 µL of 2% v/v formic acid in water and vortex for 30 seconds.

-

Condition a Strata-X 33 µm Polymeric Sorbent SPE cartridge with 1 mL of methanol followed by 1 mL of Milli-Q water.

-

Load the entire pre-treated sample onto the SPE cartridge.

-

Wash the cartridge with 1 mL of Milli-Q water followed by 1 mL of 10% methanol in water.

-

Elute the analyte and internal standard with 1 mL of methanol.

-

Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

-

Reconstitute the residue in 300 µL of the mobile phase.

-

Inject 10 µL of the reconstituted sample into the LC-MS/MS system.

LC-MS/MS Instrumental Conditions

| Parameter | Condition |

| LC System | Shimadzu HPLC |

| Column | Phenomenex Gemini C18, 50 x 4.6 mm, 5 µm[1] |

| Mobile Phase | 5mM Ammonium Formate in Water : Acetonitrile (20:80 v/v) |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 10 µL |

| MS System | API 4000 Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| MRM Transitions | Rivaroxaban: m/z 436.20 → 144.80[1] Rivaroxaban-d4 (IS): m/z 440.20 → 144.70[1] |

| Curtain Gas | 20 psi |

| Collision Gas | 6 psi |

| IonSpray Voltage | 5500 V |

| Temperature | 550°C |

Quantitative Data and Method Validation

The use of an internal standard is crucial for achieving the precision and accuracy required by regulatory guidelines. The following tables summarize the validation data for the Rivaroxaban bioanalytical method.

Calibration Curve Linearity

| Analyte | Concentration Range (ng/mL) | Correlation Coefficient (r²) |

| Rivaroxaban | 2.00 - 500.93 | ≥ 0.99[1] |

Precision and Accuracy

| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |

| LLOQ QC | 2.01 | 3.8 | -3.1 | 2.5 | -2.5 |

| Low QC | 5.95 | 1.9 | -2.4 | 1.8 | -1.8 |

| Mid QC | 245.45 | 0.9 | -1.9 | 1.2 | -1.2 |

| High QC | 425.79 | 1.2 | -2.8 | 1.5 | -1.5 |

| (Data adapted from a representative study[1]) |

Recovery

| Analyte | Mean Recovery (%) |

| Rivaroxaban | >96%[1] |

| Rivaroxaban-d4 (IS) | >96%[1] |

The Logic of Internal Standard Correction

The fundamental principle of internal standard correction is based on the consistency of the analyte-to-IS response ratio, even when absolute responses vary.

Conclusion

The appropriate selection and use of an internal standard are indispensable for the development of robust and reliable bioanalytical methods. By compensating for the inherent variability in the analytical process, internal standards ensure the accuracy and precision of pharmacokinetic and toxicokinetic data, which are foundational to the successful development of new therapeutics. The detailed methodologies and data presented in this guide underscore the critical importance of the internal standard in modern bioanalysis.

References

- 1. orientjchem.org [orientjchem.org]

- 2. A Validated Liquid Chromatography–Tandem Mass Spectrometric (LC-MS/MS) Method for the Estimation of Fulvestrant in Human Plasma : Oriental Journal of Chemistry [orientjchem.org]

- 3. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]

- 4. Development and Validation of Hplc-Ms/Ms Method for Rivaroxaban Quantitation in Human Plasma Using Solid Phase Extraction Procedure : Oriental Journal of Chemistry [orientjchem.org]

The Gold Standard: A Technical Guide to Stable Isotope-Labeled Standards in Research and Development

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical science, precision and accuracy are paramount. Whether elucidating complex biological pathways, quantifying drug candidates in intricate matrices, or ensuring the safety and efficacy of new therapeutics, the reliability of experimental data is the bedrock of scientific advancement. Stable isotope-labeled (SIL) standards have emerged as an indispensable tool, providing an unparalleled level of confidence in quantitative analysis. This in-depth guide explores the fundamental principles of using SIL standards, offering detailed experimental protocols and quantitative insights to empower researchers in their scientific endeavors.

Core Principles of Stable Isotope Labeling

Stable isotopes are non-radioactive forms of elements that contain an additional neutron, resulting in a higher atomic mass without altering the chemical properties of the molecule.[1] The most commonly employed stable isotopes in research include deuterium (²H), carbon-13 (¹³C), nitrogen-15 (¹⁵N), and oxygen-18 (¹⁸O).[2] The core principle behind the use of SIL standards lies in the concept of isotope dilution , a quantitative technique that has become the gold standard in mass spectrometry-based analysis.

The isotope dilution method involves the addition of a known quantity of a SIL version of the analyte of interest (the internal standard) to a sample at the earliest stage of analysis. Because the SIL standard is chemically identical to the endogenous analyte, it experiences the same physical and chemical variations throughout the entire experimental workflow, including extraction, derivatization, and ionization.[2][3] By measuring the ratio of the signal from the endogenous analyte to the signal from the SIL internal standard, any variations in the analytical process are effectively normalized, leading to highly accurate and precise quantification.[3]

The Kinetic Isotope Effect: A Key Consideration

While SIL standards are chemically identical to their native counterparts, the difference in mass can lead to a subtle phenomenon known as the kinetic isotope effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. This effect arises from the differences in the zero-point vibrational energies of bonds involving the heavier isotope.[4] In most applications of SIL standards for quantification, the KIE is negligible and does not significantly impact the results. However, in studies of reaction mechanisms or metabolic flux analysis, the KIE can be a powerful tool for elucidating the rate-limiting steps of a reaction.[5]

Types of Stable Isotope-Labeled Standards

The choice of a SIL standard depends on the specific application and the analytical platform being used. The most common types of labeling include:

-

Deuterium (²H) Labeling: Deuterium is a cost-effective and common choice for labeling. However, care must be taken to ensure that the deuterium atoms are placed in non-exchangeable positions on the molecule to prevent their loss during sample preparation.

-

Carbon-13 (¹³C) Labeling: ¹³C-labeled standards are generally considered the most robust and reliable as the carbon backbone of a molecule is not subject to exchange.[2] They are particularly valuable for metabolic flux analysis where the fate of carbon atoms is traced through biochemical pathways.[6]

-

Nitrogen-15 (¹⁵N) Labeling: ¹⁵N is used for labeling nitrogen-containing compounds such as amino acids, proteins, and nucleic acids.[1]

-

Oxygen-18 (¹⁸O) Labeling: ¹⁸O is often used to label water or other oxygen-containing molecules to study metabolic rates and enzymatic reactions.

Quantitative Data and Performance Metrics

The use of SIL internal standards significantly improves the accuracy, precision, and robustness of quantitative assays. The following table summarizes typical performance metrics for bioanalytical methods utilizing SIL standards.

| Parameter | Typical Value with SIL-IS | Typical Value without SIL-IS | Reference |

| Recovery | 85-115% | Highly variable (50-120%) | [7][8] |

| Precision (%CV) | < 15% | > 20% | |

| Accuracy (%Bias) | ± 15% | Can be > 30% | |

| Lower Limit of Quantification (LLOQ) | 0.5 - 1 ng/mL | Higher and more variable | |

| Matrix Effect | Significantly reduced | Major source of error | [3] |

Experimental Protocols

The following sections provide detailed methodologies for common applications of stable isotope-labeled standards.

LC-MS/MS Quantification of a Small Molecule Drug in Plasma

This protocol outlines the general steps for quantifying a small molecule drug in a plasma matrix using a stable isotope-labeled internal standard.

1. Sample Preparation:

- To 100 µL of plasma sample, add 10 µL of the SIL internal standard solution (at a concentration that yields a response similar to the analyte at the mid-point of the calibration curve).

- Vortex mix for 10 seconds.

- Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol).

- Vortex mix for 1 minute to precipitate proteins.

- Centrifuge at 14,000 x g for 10 minutes.

- Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

- Reconstitute the residue in 100 µL of the initial mobile phase.

2. LC-MS/MS Analysis:

- Liquid Chromatography (LC) Conditions:

- Column: A suitable C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

- Mobile Phase A: 0.1% formic acid in water.

- Mobile Phase B: 0.1% formic acid in acetonitrile.

- Gradient: A linear gradient from 5% to 95% B over 5 minutes.

- Flow Rate: 0.4 mL/min.

- Injection Volume: 5 µL.

- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the analyte.

- Scan Type: Multiple Reaction Monitoring (MRM).

- MRM Transitions: Optimize the precursor-to-product ion transitions for both the analyte and the SIL internal standard.

- Collision Energy: Optimize for each transition.

3. Data Analysis:

- Construct a calibration curve by plotting the ratio of the analyte peak area to the SIL internal standard peak area against the analyte concentration.

- Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios onto the calibration curve.

GC-MS Analysis of Metabolites with Derivatization

This protocol describes the analysis of small polar metabolites in a biological sample using GC-MS with a stable isotope-labeled internal standard and chemical derivatization.

1. Sample Preparation and Derivatization:

- To 50 µL of a cell extract or biofluid, add 10 µL of the SIL internal standard solution.

- Lyophilize the sample to complete dryness.

- Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes to protect carbonyl groups.[4]

- Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes to derivatize hydroxyl and amine groups.[9]

2. GC-MS Analysis:

- Gas Chromatography (GC) Conditions:

- Column: A low-polarity column suitable for metabolomics (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

- Inlet Temperature: 250°C.

- Oven Temperature Program: Start at 60°C, hold for 1 minute, ramp to 325°C at 10°C/min, and hold for 10 minutes.

- Carrier Gas: Helium at a constant flow rate of 1 mL/min.

- Mass Spectrometry (MS) Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV.

- Scan Mode: Full scan (m/z 50-600) for untargeted analysis or Selected Ion Monitoring (SIM) for targeted quantification.

3. Data Analysis:

- For targeted analysis, quantify the analyte by comparing the peak area of a characteristic ion to the corresponding ion of the SIL internal standard.

- For untargeted metabolic flux analysis, analyze the mass isotopomer distributions of the metabolites to trace the incorporation of the stable isotope label.

Visualizing Workflows and Pathways

Diagrams are essential for understanding the complex workflows and pathways involved in stable isotope labeling experiments. The following diagrams were generated using the Graphviz DOT language.

Caption: LC-MS/MS workflow for drug quantification.

Caption: Tracing metabolic pathways with stable isotopes.

Caption: Principle of isotope dilution for accurate quantification.

Conclusion

Stable isotope-labeled standards are a cornerstone of modern quantitative analysis, providing the accuracy and precision required for cutting-edge research and drug development. By understanding the fundamental principles of isotope dilution, selecting the appropriate standards, and implementing robust analytical protocols, researchers can generate high-quality data that drives scientific discovery and innovation. This guide provides a comprehensive overview of these principles and practices, empowering scientists to harness the full potential of this powerful analytical technique.

References

- 1. metsol.com [metsol.com]

- 2. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 3. youtube.com [youtube.com]

- 4. protocols.io [protocols.io]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. edoc.ub.uni-muenchen.de [edoc.ub.uni-muenchen.de]

- 8. fda.gov [fda.gov]

- 9. academic.oup.com [academic.oup.com]

An In-depth Technical Guide to the Safe Handling and Use of Amitriptyline-d3 HCl

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety data, handling precautions, and relevant experimental context for Amitriptyline-d3 hydrochloride (HCl). The information is intended to support researchers, scientists, and drug development professionals in the safe and effective use of this compound in a laboratory setting. All quantitative data is presented in structured tables for clarity, and a representative experimental workflow is detailed. Additionally, a diagram of the primary signaling pathway of amitriptyline is provided.

Section 1: Safety Data Sheet Summary

The following tables summarize the key safety information for Amitriptyline-d3 HCl, compiled from various safety data sheets. It is imperative to consult the specific SDS provided by the supplier for the most accurate and complete information.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 342611-00-1 | [1] |

| Molecular Formula | C₂₀H₂₀D₃N • HCl | |

| Molecular Weight | 316.88 g/mol | [1] |

| Appearance | White to off-white solid | [2] |

| Melting Point | 195-199 °C | [2] |

| Solubility | Soluble in methanol and water. | [2] |

Toxicological Data (based on Amitriptyline HCl)

| Endpoint | Value | Species | Reference |

| LD50 Oral | 240 mg/kg | Rat | [3] |

| LC50 | No data available | [3] |

Ecological Data (based on Amitriptyline HCl)

| Endpoint | Value | Species | Exposure Time | Reference |

| LC50 | 0.25 mg/L | Oncorhynchus mykiss (Rainbow trout) | 96 h | [3][4] |

| EC50 | 0.39 mg/L | Daphnia magna (Water flea) | 24 h | [3] |

| ErC50 | 0.16 mg/L | Selenastrum capricornutum (Green algae) | 72 h | [3] |

Section 2: Hazard Identification and Handling Precautions

Amitriptyline-d3 HCl is a deuterated analog of Amitriptyline HCl, a tricyclic antidepressant. While the deuteration is unlikely to alter the core toxicological properties significantly, it should be handled with the same precautions as the parent compound.

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 3): Toxic if swallowed.

-

Serious Eye Irritation (Category 2A): Causes serious eye irritation.[5]

-

Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.

-

Hazardous to the aquatic environment, long-term hazard (Category 1): Very toxic to aquatic life with long lasting effects.[4][5]

Precautionary Measures:

| Category | Precautionary Statements |

| Prevention | Obtain special instructions before use. Do not handle until all safety precautions have been read and understood. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Avoid release to the environment. Wear protective gloves/ protective clothing/ eye protection/ face protection.[5] |

| Response | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician. Rinse mouth. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention. Collect spillage.[3] |

| Storage | Store locked up. Recommended storage temperature is 2-8°C.[4] |

| Disposal | Dispose of contents/container to an approved waste disposal plant. |

Section 3: Experimental Protocols

Amitriptyline-d3 HCl is commonly used as an internal standard in analytical methods for the quantification of amitriptyline in biological matrices. The following is a representative protocol synthesized from published methodologies for the analysis of amitriptyline in plasma using LC-MS/MS with a deuterated internal standard.

Quantification of Amitriptyline in Plasma using LC-MS/MS

Objective: To determine the concentration of amitriptyline in human plasma using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with Amitriptyline-d3 HCl as an internal standard.

Materials:

-

Amitriptyline standard

-

Amitriptyline-d3 HCl (internal standard)

-

Human plasma (blank)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Formic acid

-

Water (HPLC grade)

-

Protein precipitation plates or tubes

-

LC-MS/MS system

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a 1 mg/mL stock solution of amitriptyline in methanol.

-

Prepare a 1 mg/mL stock solution of Amitriptyline-d3 HCl in methanol.

-

-

Preparation of Calibration Standards and Quality Controls:

-

Serially dilute the amitriptyline stock solution with methanol to prepare working solutions for calibration standards.

-

Spike blank human plasma with the working solutions to create calibration standards at appropriate concentrations (e.g., 1-500 ng/mL).

-

Prepare quality control (QC) samples at low, medium, and high concentrations in a similar manner.

-

-

Sample Preparation (Protein Precipitation):

-

To 100 µL of plasma sample (calibrator, QC, or unknown), add a fixed amount of Amitriptyline-d3 HCl internal standard solution.

-

Add 300 µL of cold acetonitrile to precipitate proteins.

-

Vortex mix for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube or well plate and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in 100 µL of the mobile phase.

-

-

LC-MS/MS Analysis:

-

Liquid Chromatography (LC) Conditions:

-

Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)

-

Mobile Phase A: 0.1% formic acid in water

-

Mobile Phase B: 0.1% formic acid in acetonitrile

-

Gradient: A suitable gradient to separate the analyte from matrix components.

-

Flow Rate: 0.4 mL/min

-

Injection Volume: 5 µL

-

-

Mass Spectrometry (MS/MS) Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+)

-

Multiple Reaction Monitoring (MRM) transitions:

-

Amitriptyline: Q1 -> Q3 (e.g., m/z 278.2 -> 91.1)

-

Amitriptyline-d3: Q1 -> Q3 (e.g., m/z 281.2 -> 91.1)

-

-

Optimize collision energy and other MS parameters for maximum signal intensity.

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of amitriptyline to Amitriptyline-d3 HCl against the concentration of the calibration standards.

-

Determine the concentration of amitriptyline in the unknown samples by interpolating their peak area ratios from the calibration curve.

-

Section 4: Signaling Pathway

Amitriptyline's primary mechanism of action as an antidepressant is the inhibition of the reuptake of the neurotransmitters serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft. This leads to an increased concentration of these neurotransmitters, enhancing neurotransmission.

Caption: Mechanism of action of Amitriptyline.

This diagram illustrates how amitriptyline blocks the serotonin (SERT) and norepinephrine (NET) transporters on the presynaptic neuron. This inhibition prevents the reuptake of serotonin and norepinephrine from the synaptic cleft, leading to increased concentrations of these neurotransmitters and enhanced signaling at the postsynaptic receptors.

Section 5: Conclusion

Amitriptyline-d3 HCl is a valuable tool for researchers, particularly as an internal standard in analytical studies. Due to its toxicological profile, which is presumed to be similar to its non-deuterated parent compound, strict adherence to the safety precautions outlined in the supplier's SDS is essential. This guide provides a foundational understanding of its safety, handling, and a key application to aid in the design and execution of research in a safe and informed manner.

References

- 1. Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. ClinPGx [clinpgx.org]

- 4. A method for the determination of amitriptyline and its metabolites nortriptyline, 10-hydroxyamitriptyline, and 10-hydroxynortriptyline in human plasma using stable isotope dilution and gas chromatography-chemical ionization mass spectrometry (GC-CIMS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Amitriptyline - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Note: High-Throughput Analysis of Amitriptyline in Human Plasma Using Amitriptyline-d3 Hydrochloride as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of amitriptyline in human plasma. Amitriptyline-d3 hydrochloride is employed as the internal standard to ensure accuracy and precision. The described protocol utilizes a simple protein precipitation method for sample preparation, followed by a rapid chromatographic separation and detection using multiple reaction monitoring (MRM). This method is suitable for therapeutic drug monitoring, pharmacokinetic studies, and other research applications requiring reliable quantification of amitriptyline.

Introduction

Amitriptyline is a tricyclic antidepressant used in the treatment of major depressive disorder and various pain syndromes. Therapeutic drug monitoring of amitriptyline is crucial due to its narrow therapeutic index and inter-individual variability in metabolism. LC-MS/MS has become the gold standard for the quantification of small molecules in complex biological matrices due to its high selectivity and sensitivity. The use of a stable isotope-labeled internal standard, such as this compound, is essential to compensate for matrix effects and variations in sample processing and instrument response, thereby ensuring the reliability of the results.[1][2][3] This application note provides a detailed protocol for the determination of amitriptyline in human plasma using this compound as the internal standard.

Experimental

Materials and Reagents

-

Amitriptyline hydrochloride (Reference Standard)

-

This compound (Internal Standard)[4]

-

Methanol (HPLC Grade)

-

Acetonitrile (HPLC Grade)

-

Formic Acid (LC-MS Grade)

-

Ultrapure Water

-

Human Plasma (Drug-free)

Sample Preparation

A simple and efficient protein precipitation method is used for the extraction of amitriptyline and the internal standard from human plasma.[1][2][5]

-

Allow all samples and standards to thaw to room temperature.

-

To 100 µL of human plasma, add 10 µL of the internal standard working solution (this compound at a suitable concentration, e.g., 100 ng/mL).

-

Add 300 µL of acetonitrile to precipitate the plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a C18 reversed-phase column.

-

Column: ACE C18 or equivalent (e.g., Gemini C18, 50 x 4.6 mm, 5 µm)[1]

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile[6]

-

Flow Rate: 0.5 mL/min

-

Injection Volume: 5 µL

-

Column Temperature: 40°C[5]

-

Gradient:

-

Start at 20% B, increase to 80% B over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

-

Mass Spectrometry

The analysis is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in the positive ion mode.

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Monitoring Mode: Multiple Reaction Monitoring (MRM)

-

MRM Transitions:

| Compound | Precursor Ion (m/z) | Product Ion (m/z) |

| Amitriptyline | 278.2 | 91.1 |

| Amitriptyline-d3 | 281.2 | 91.1 |

Note: The specific precursor and product ions may vary slightly depending on the instrument and optimization.

Results and Discussion

Linearity and Sensitivity

The method demonstrated excellent linearity over a concentration range of 0.5 to 400 ng/mL for amitriptyline in human plasma.[2] The coefficient of determination (r²) was consistently greater than 0.99. The lower limit of quantification (LLOQ) was established at 0.5 ng/mL, providing sufficient sensitivity for therapeutic drug monitoring.[2]

| Parameter | Value |

| Linearity Range | 0.5 - 400 ng/mL |

| r² | > 0.99 |

| LLOQ | 0.5 ng/mL |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at low, medium, and high quality control (QC) concentrations. The precision, expressed as the relative standard deviation (%RSD), was less than 15%, and the accuracy was within 85-115%, which is in accordance with regulatory guidelines for bioanalytical method validation.

| QC Level | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Low | < 10% | < 10% | 90 - 110% |

| Medium | < 8% | < 8% | 92 - 108% |

| High | < 5% | < 5% | 95 - 105% |

Note: The values presented are representative and may vary between laboratories and instrument platforms.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and high-throughput solution for the quantitative analysis of amitriptyline in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. The simple sample preparation and rapid chromatographic analysis make this method well-suited for routine therapeutic drug monitoring and clinical research applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quantitative determination of amitriptyline and its principal metabolite, nortriptyline, by GLC-chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. caymanchem.com [caymanchem.com]

- 5. High-performance liquid chromatography–tandem mass spectrometry for simultaneous determination of 23 antidepressants and active metabolites in human serum and its application in therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academicworks.cuny.edu [academicworks.cuny.edu]

Application Note: Quantitative Determination of Amitriptyline in Human Plasma Using a Deuterated Internal Standard by LC-MS/MS

Audience: Researchers, scientists, and drug development professionals.

Introduction

Amitriptyline is a tricyclic antidepressant used in the treatment of major depressive disorder and various pain syndromes. Therapeutic drug monitoring of amitriptyline and its active metabolite, nortriptyline, is crucial for optimizing dosage, ensuring efficacy, and minimizing toxicity. This application note details a robust and sensitive method for the quantitative determination of amitriptyline in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a deuterated internal standard. The use of a stable isotope-labeled internal standard, such as amitriptyline-d3, ensures high accuracy and precision by compensating for variations in sample preparation and instrument response.

The described method is highly selective and allows for the simultaneous quantification of amitriptyline and its primary active metabolite, nortriptyline. The protocol covers sample preparation, chromatographic separation, and mass spectrometric detection, and includes comprehensive data on method validation.

Experimental Protocols

Materials and Reagents

-

Amitriptyline hydrochloride (Reference Standard)

-

Amitriptyline-d3 hydrochloride (Internal Standard)

-

Nortriptyline hydrochloride (Reference Standard)

-

HPLC-grade methanol

-

HPLC-grade acetonitrile

-

Formic acid

-

Ammonium acetate

-

Ultrapure water

-

Human plasma (drug-free)

-

Solid-phase extraction (SPE) cartridges (e.g., Hydrophilic-Lipophilic Balance) or protein precipitation reagents (e.g., cold acetonitrile).

Preparation of Standard and Quality Control Solutions

Stock solutions of amitriptyline, nortriptyline, and amitriptyline-d3 are prepared in methanol at a concentration of 1 mg/mL and stored at -20°C.[1] Working solutions are prepared daily by diluting the stock solutions with methanol.[1]

Calibration standards are prepared by spiking drug-free human plasma with appropriate volumes of the working solutions to achieve a concentration range of 0.5 to 400 ng/mL for amitriptyline.[2] Quality control (QC) samples are prepared at low, medium, and high concentrations in a similar manner.

Sample Preparation

Two common methods for sample preparation are solid-phase extraction (SPE) and protein precipitation.

a) Solid-Phase Extraction (SPE) Protocol [3]

-

To 0.2 mL of human plasma, add the internal standard solution (amitriptyline-d3).[3]

-

Precondition the SPE cartridge (hydrophilic-lipophilic balance) with methanol followed by water.[3]

-

Load the plasma sample onto the SPE cartridge.

-

Wash the cartridge with a weak organic solvent to remove interferences.

-

Elute the analytes with an appropriate elution solvent (e.g., methanol).

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

b) Protein Precipitation Protocol [2]

-

To a volume of human plasma, add three volumes of cold acetonitrile containing the internal standard.

-

Vortex the mixture vigorously to precipitate the plasma proteins.

-

Centrifuge the sample to pellet the precipitated proteins.

-

Transfer the supernatant to a new tube.

-

Evaporate the supernatant to dryness.

-

Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The analysis is performed on a triple-quadrupole tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[3]

-

Liquid Chromatography (LC) Conditions:

-

Column: A C18 column (e.g., ACE C18) is commonly used for separation.[2]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an aqueous component (e.g., 10mM ammonium acetate with 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol).[4]

-

Flow Rate: A typical flow rate is between 0.2 and 1.0 mL/min.[4][5]

-

Injection Volume: 5-10 µL.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).[3]

-

Detection Mode: Multiple Reaction Monitoring (MRM).[3]

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for amitriptyline, nortriptyline, and the deuterated internal standard. For example:

-

Amitriptyline: m/z 278.2 → 91.1

-

Nortriptyline: m/z 264.2 → 233.1

-

Amitriptyline-d3: m/z 281.2 → 91.1

-

-

Data Presentation

The quantitative data for the LC-MS/MS method for the determination of amitriptyline are summarized in the tables below.

Table 1: Calibration Curve Parameters

| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Amitriptyline | 0.370 - 95.539[3] | > 0.995[3] |

| Amitriptyline | 0.5 - 400[2] | > 0.999[2] |

| Nortriptyline | 0.365 - 94.374[3] | > 0.995[3] |

Table 2: Precision and Accuracy

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Amitriptyline | 40 | < 10.0[3] | 1.76[6] | 115.95[6] |

| Amitriptyline | 120 | < 10.0[3] | 1.18[6] | 105.95[6] |

| Nortriptyline | QC samples | < 10.0[3] | < 10.0[3] | Within ±15% |

Table 3: Recovery and Matrix Effect

| Analyte | Recovery (%) |

| Amitriptyline | 85.3[3] |

| Nortriptyline | 88.4[3] |

Mandatory Visualization

Caption: Experimental workflow for the quantitative analysis of amitriptyline in human plasma.

Caption: Logical relationship of the analytical method for amitriptyline quantification.

References

- 1. scielo.br [scielo.br]

- 2. Practical liquid chromatography-tandem mass spectrometry method for the simultaneous quantification of amitriptyline, nortriptyline and their hydroxy metabolites in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Development and validation of amitriptyline and its metabolite in human plasma by ultra performance liquid chromatography-tandem mass spectrometry and its application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Validated LC-MS (ESI) assay for the simultaneous determination of amitriptyline and its metabolite nortriptyline in rat plasma: application to a pharmacokinetic comparison - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. egrove.olemiss.edu [egrove.olemiss.edu]

Validated UPLC-MS/MS Method for the Quantification of Amitriptyline and Nortriptyline in Human Plasma

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and protocol for the validated quantification of amitriptyline and its active metabolite, nortriptyline, in human plasma using Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS). This method is highly sensitive and specific, making it suitable for therapeutic drug monitoring, pharmacokinetic studies, and toxicological analysis.

Introduction

Amitriptyline is a tricyclic antidepressant widely prescribed for the treatment of major depressive disorder and various pain syndromes. It is metabolized in the liver to nortriptyline, which is also pharmacologically active. Therapeutic drug monitoring of both compounds is crucial due to their narrow therapeutic index, significant inter-individual pharmacokinetic variability, and the potential for drug-drug interactions. UPLC-MS/MS offers a robust and reliable platform for the simultaneous quantification of amitriptyline and nortriptyline with high selectivity and sensitivity.

Experimental

Materials and Reagents

-

Amitriptyline and Nortriptyline reference standards

-

Amitriptyline-d3 and Nortriptyline-d3 internal standards (IS)

-

Acetonitrile (ACN), Methanol (MeOH), and Formic acid (LC-MS grade)

-

Ammonium acetate

-

Human plasma (drug-free)

-

Deionized water

Instrumentation

-

UPLC System: Waters ACQUITY UPLC or equivalent

-

Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S)

-

UPLC Column: ACE C18 column or equivalent

Sample Preparation

A simple protein precipitation method is employed for sample preparation.[1][2]

Protocol:

-

To 50 µL of plasma sample, add 240 µL of a chilled organic solvent mixture (Methanol:Acetonitrile, 3:1, v/v) containing the internal standards (Amitriptyline-d3 and Nortriptyline-d3).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes.

-

Transfer the supernatant to a clean vial for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions

UPLC Conditions:

| Parameter | Value |

| Column | Gemini C18 (50 x 4.60 mm, 5 µm) |

| Mobile Phase | A: 1% Formic acid in waterB: Methanol |

| Gradient | Isocratic (10:90, v/v) |

| Flow Rate | 0.2 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

| Run Time | ~4-6 minutes |

Mass Spectrometry Conditions:

| Parameter | Value |

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Capillary Voltage | 0.5 kV |

| Desolvation Gas Temp | 400 °C |

| Desolvation Gas Flow | 1100 L/h |

| MRM Transitions | See Table below |

MRM Transitions:

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Amitriptyline | 278.2 | 91.1 |

| Nortriptyline | 264.2 | 91.1 |

| Amitriptyline-d3 (IS) | 281.3 | 91.1 |

| Nortriptyline-d3 (IS) | 267.2 | 91.1 |

Method Validation

The method was validated according to regulatory guidelines, assessing linearity, accuracy, precision, recovery, and matrix effect.

Linearity

The method demonstrated excellent linearity over the concentration ranges.

| Analyte | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| Amitriptyline | 0.1 - 500 | > 0.99 |

| Nortriptyline | 0.08 - 500 | > 0.99 |

Accuracy and Precision

The intra- and inter-day accuracy and precision were evaluated at low, medium, and high quality control (QC) concentrations.

| Analyte | Concentration (ng/mL) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) | Accuracy (%) |

| Amitriptyline | 40 | 0.50 | 2.64 | 104 - 115.95 |

| 120 | 1.83 | 5.89 | 100 - 105.95 | |

| Nortriptyline | 40 | 0.53 | 1.29 | 96 - 97.93 |

| 120 | 2.56 | 1.55 | 101 - 100.23 |

Data compiled from multiple sources.[3][4]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the reliability of the method.

| Analyte | Recovery (%) | Matrix Effect (%) |

| Amitriptyline | 84 - 107 | Within ±20 |

| Nortriptyline | 84 - 107 | Within ±20 |

Data represents a summary of reported ranges.

Experimental Workflow and Diagrams

The following diagrams illustrate the key workflows in this validated method.

Caption: Overview of the complete experimental workflow.

Caption: Detailed steps of the sample preparation protocol.

Conclusion

This application note details a validated UPLC-MS/MS method for the simultaneous quantification of amitriptyline and nortriptyline in human plasma. The method is rapid, sensitive, and reliable, utilizing a simple protein precipitation step for sample preparation. The provided protocols and validation data demonstrate its suitability for routine therapeutic drug monitoring and pharmacokinetic research.

References

Application of Amitriptyline-d3 HCl in Forensic Toxicology Screening

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline, a tricyclic antidepressant, is frequently encountered in forensic toxicology casework due to its potential for abuse and its role in overdose fatalities. Accurate and reliable quantification of amitriptyline in biological specimens is crucial for determining the cause and manner of death, as well as for clinical toxicology investigations. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it compensates for variations in sample preparation and instrument response. Amitriptyline-d3 HCl is a deuterated analog of amitriptyline and is widely used as an internal standard for the quantification of amitriptyline in forensic toxicological screening.[1][2][3] This document provides detailed application notes and protocols for the use of Amitriptyline-d3 HCl in the analysis of amitriptyline in biological matrices.

Principle of Method

The analytical approach involves the use of liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for the identification and quantification of drugs and their metabolites in complex biological matrices.[3][4] Amitriptyline-d3 HCl is added to the biological sample (e.g., blood, urine, plasma) at a known concentration at the beginning of the sample preparation process.[2] This "internal standard" behaves chemically and physically similarly to the target analyte, amitriptyline, throughout the extraction, chromatography, and ionization processes. By comparing the peak area ratio of amitriptyline to Amitriptyline-d3 HCl, precise and accurate quantification can be achieved, correcting for any potential sample loss or matrix effects.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the analysis of amitriptyline using a deuterated internal standard like Amitriptyline-d3 HCl. These values can serve as a reference for method development and validation.

Table 1: LC-MS/MS Method Validation Parameters for Amitriptyline Analysis